2-Bromo-4-phenyl-nicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenyl-nicotinic acid typically involves the bromination of 4-phenyl-nicotinic acid. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted nicotinic acid derivatives with various functional groups replacing the bromine atom.
- Coupled products with new aryl or alkyl groups attached to the nicotinic acid core.
Scientific Research Applications
2-Bromo-4-phenyl-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyl-nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The bromine and phenyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
2-Bromo-nicotinic acid: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Phenyl-nicotinic acid:
2-Chloro-4-phenyl-nicotinic acid: Similar structure with chlorine instead of bromine, which may influence its reactivity and interactions.
Uniqueness: 2-Bromo-4-phenyl-nicotinic acid is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in synthesis, research, and potential therapeutic uses.
Properties
IUPAC Name |
2-bromo-4-phenylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBLUQYGASBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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